3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide is a complex organic compound that features a pyrazole ring, an azo group, and a sulphonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Azo Group: The azo group can be introduced via a diazotization reaction followed by coupling with an aromatic amine.
Sulphonamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Chemistry: Compounds with azo groups are often used as dyes due to their vivid colors.
Catalysis: Such compounds can act as ligands in coordination chemistry, facilitating various catalytic processes.
Biology and Medicine
Pharmaceuticals: Sulphonamide groups are common in many drugs, particularly antibiotics.
Biological Probes: The compound can be used in research to study enzyme interactions and other biological processes.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide depends on its application. In medicinal chemistry, the sulphonamide group can inhibit bacterial enzymes, while the azo group can interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulphonamides: Other sulphonamide-containing compounds, such as sulfamethoxazole.
Azo Compounds: Similar azo compounds used in dye chemistry, such as methyl orange.
Pyrazoles: Other pyrazole derivatives, such as celecoxib.
Uniqueness
The unique combination of the pyrazole ring, azo group, and sulphonamide group in 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
94108-81-3 |
---|---|
Molekularformel |
C18H19N5O4S |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
3-[4-[(2-methoxy-4-methylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N5O4S/c1-11-7-8-15(16(9-11)27-3)20-21-17-12(2)22-23(18(17)24)13-5-4-6-14(10-13)28(19,25)26/h4-10,17H,1-3H3,(H2,19,25,26) |
InChI-Schlüssel |
WGIUGLIAGCYZFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.